benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

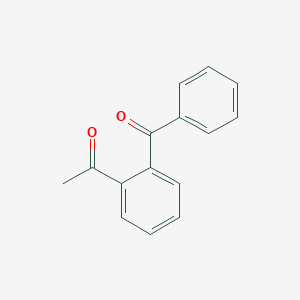

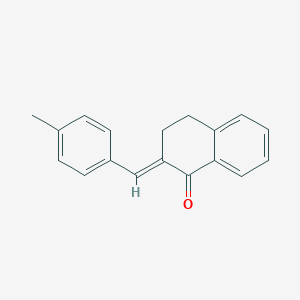

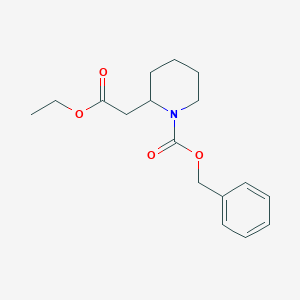

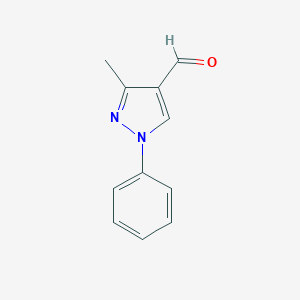

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound with a fused pyridine ring system. Its chemical formula is C~15~H~17~NO~3~ . The name suggests the presence of a benzyl group, a carbonyl group (4-oxo), and a carboxylate moiety. This compound exhibits interesting pharmacological properties and has been investigated for its potential therapeutic applications.

Synthesis Analysis

The synthesis of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate involves several methods. One common approach is the Hantzsch reaction , which combines an aldehyde or ketone, ammonia, and an α,β-unsaturated ester to form the dihydropyridine ring. The benzyl group can be introduced during this step. Other synthetic routes may involve cyclization reactions or multicomponent reactions.

Molecular Structure Analysis

The molecular structure of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate consists of:

- A pyridine ring with a ketone group (4-oxo) at position 4.

- A propyl group attached to the nitrogen atom.

- A benzyl group linked to the carboxylate carbon.

Chemical Reactions Analysis

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate can participate in various chemical reactions:

- Reduction : The dihydropyridine ring can be reduced back to the corresponding pyridine ring.

- Ester Hydrolysis : The carboxylate group can undergo hydrolysis to yield the corresponding acid.

- Substitution Reactions : The benzyl group can be substituted with other functional groups.

Physical And Chemical Properties Analysis

- Melting Point : Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate typically melts at a specific temperature (please refer to relevant literature).

- Solubility : It may be soluble in organic solvents but sparingly soluble in water.

- Color and Odor : The compound’s color and odor can vary based on its specific substitution pattern.

Safety And Hazards

- Toxicity : Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate should be handled with care due to its potential toxicity.

- Environmental Impact : Disposal should follow proper guidelines to prevent environmental contamination.

Direcciones Futuras

Research on this compound should focus on:

- Pharmacological Applications : Investigate its potential as a cardiovascular drug or other therapeutic agents.

- Structure-Activity Relationships : Explore modifications to enhance its efficacy and safety profile.

- Biological Targets : Identify specific molecular targets affected by this compound.

Propiedades

IUPAC Name |

benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWFGYZHYRYOKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439004 |

Source

|

| Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

CAS RN |

145100-54-5 |

Source

|

| Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)